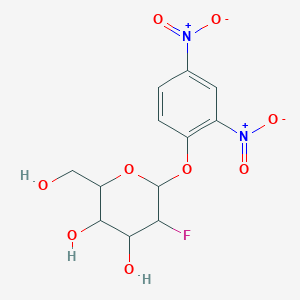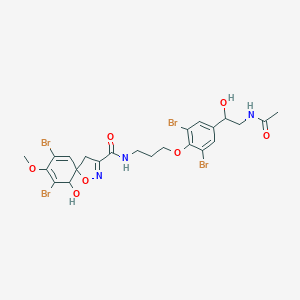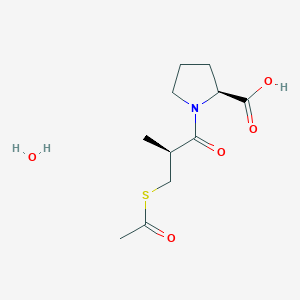
2-(2-bromoethyl)-2,3-dihydro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromoethyl)-2,3-dihydro-1H-indene is a brominated derivative of indene, a bicyclic hydrocarbon. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-bromoethyl)-2,3-dihydro-1H-indene typically involves the bromination of 2-ethyl-1H-indene. This can be achieved through the reaction of 2-ethyl-1H-indene with bromine in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of bromine as a reagent and appropriate solvents ensures the scalability of the process. Safety measures are crucial due to the hazardous nature of bromine.
Chemical Reactions Analysis
Types of Reactions: 2-(2-bromoethyl)-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of 2-ethyl-1H-indene.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: 2-(2-hydroxyethyl)-1H-indene, 2-(2-aminoethyl)-1H-indene.
Oxidation: 2-(2-carboxyethyl)-1H-indene.
Reduction: 2-ethyl-1H-indene.
Scientific Research Applications
2-(2-bromoethyl)-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its reactivity and ability to form various derivatives.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-bromoethyl)-2,3-dihydro-1H-indene involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the formation of various substituted products. The compound can interact with biological molecules, potentially disrupting cellular processes and leading to its biological effects.
Comparison with Similar Compounds
- 2-Bromo-1H-indene-1,3(2H)-dione
- 3-(2-Bromoethyl)indole
- 2-(2-Naphthoyl)-1H-indene-1,3(2H)-dione
Comparison: 2-(2-bromoethyl)-2,3-dihydro-1H-indene is unique due to its specific brominated ethyl group, which imparts distinct reactivity compared to other brominated indene derivatives. Its structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
159011-42-4 |
|---|---|
Molecular Formula |
C11H13Br |
Molecular Weight |
225.12 g/mol |
IUPAC Name |
2-(2-bromoethyl)-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C11H13Br/c12-6-5-9-7-10-3-1-2-4-11(10)8-9/h1-4,9H,5-8H2 |
InChI Key |
OIPRQXFOJMFNIB-UHFFFAOYSA-N |
SMILES |
C1C(CC2=CC=CC=C21)CCBr |
Canonical SMILES |
C1C(CC2=CC=CC=C21)CCBr |
Synonyms |
1H-INDENE,2-(2-BROMOETHYL)-2,3-DIHYDRO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,3S)-1-(1,3-Benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Methyl Ester](/img/structure/B121620.png)



![methyl (1S,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate](/img/structure/B121629.png)
![N-(2-Amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl) 2'-Deoxyguanosine](/img/structure/B121631.png)

![4-Hydroxy-8-methyl-1-(2-methylbutanoyl)-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)bicyclo[3.3.1]non-3-ene-2,9-dione](/img/structure/B121645.png)





